molecular formula C20H21N3O2S B2417112 1-(2-(Thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-77-8

1-(2-(Thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2417112
CAS No.: 899983-77-8
M. Wt: 367.47
InChI Key: MMDWCQXMQORQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14(24)22-10-8-20(9-11-22)23-17(15-5-2-3-6-18(15)25-20)13-16(21-23)19-7-4-12-26-19/h2-7,12,17H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDWCQXMQORQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(Thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone , identified by its complex structure and unique spiro linkage, has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O2C_{22}H_{25}N_{3}O_{2} with a molecular weight of 363.5 g/mol. The structure features a thiophene ring and a spiro-linked oxazine system that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H25N3O2C_{22}H_{25}N_{3}O_{2}
Molecular Weight363.5 g/mol
CAS Number899727-51-6

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available thiophene derivatives. The key reactions include cycloaddition and functionalization processes that yield the desired spiro compound with high regioselectivity.

Antimicrobial Activity

Research has demonstrated that thiophene-containing compounds exhibit significant antimicrobial properties. In a study evaluating various spiro derivatives, including those similar to our compound, it was found that they showed effective inhibition against a range of microbial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Case Study:
In a study published in the Oriental Journal of Chemistry, spiro derivatives were synthesized and tested against common pathogens. The results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) in the range of 32-128 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of the compound has been evaluated through various in vitro assays. It has been tested against several cancer cell lines, including breast adenocarcinoma (MCF7) and colon cancer (HCT116).

Findings:

  • Cell Viability Assays: The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.
  • Mechanistic Studies: Investigations into its mechanism of action revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Table: Anticancer Activity Results

Cell LineIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
MCF71512
HCT1162018

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